2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine
Overview
Description
2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a pivaloylamino group at the second position and an alpha-hydroxybenzyl group at the third position of the pyridine ring. This compound has a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine typically involves the reaction of 2-chloropyridine with pivaloylamine under basic conditions to form the pivaloylamino derivative. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a suitable catalyst to introduce the alpha-hydroxybenzyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: The alpha-hydroxybenzyl group can be oxidized to form a corresponding ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The pivaloylamino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Pivaloylamino-3-(alpha-hydroxyethyl)pyridine
- 2-Pivaloylamino-3-(alpha-hydroxypropyl)pyridine
- 2-Pivaloylamino-3-(alpha-hydroxybutyl)pyridine
Uniqueness
2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine is unique due to the presence of the alpha-hydroxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-[hydroxy(phenyl)methyl]pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11,14,20H,1-3H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFRJCJASVFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395426 | |
Record name | 5P-345S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-67-8 | |
Record name | N-[3-(Hydroxyphenylmethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86847-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5P-345S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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